molecular formula C16H13FN6O2 B11265187 N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B11265187
M. Wt: 340.31 g/mol
InChI Key: OBLAWGOIUILBGT-UHFFFAOYSA-N
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Description

N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 2-fluoroaniline with 5-nitrothiophene-2-carboxyaldehyde in the presence of a suitable catalyst and solvent, such as ethanol . The reaction mixture is refluxed to facilitate the formation of the desired product. The intermediate compounds are then subjected to further reactions, including nitration and amination, to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted pyrimidine derivatives.

Scientific Research Applications

N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory processes, thereby reducing inflammation . It may also interact with microbial cell membranes, leading to the disruption of cellular functions and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to its specific combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13FN6O2

Molecular Weight

340.31 g/mol

IUPAC Name

2-N-(2-fluorophenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H13FN6O2/c17-11-8-4-5-9-12(11)20-16-21-14(18)13(23(24)25)15(22-16)19-10-6-2-1-3-7-10/h1-9H,(H4,18,19,20,21,22)

InChI Key

OBLAWGOIUILBGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F

Origin of Product

United States

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